1-Methyl-4-[6-(trifluoromethyl)pyridin-3-yl]piperazine
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Overview
Description
1-Methyl-4-[6-(trifluoromethyl)pyridin-3-yl]piperazine is a compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-[6-(trifluoromethyl)pyridin-3-yl]piperazine typically involves the reaction of 6-(trifluoromethyl)pyridine with 1-methylpiperazine. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-[6-(trifluoromethyl)pyridin-3-yl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or DMSO.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methyl-4-[6-(trifluoromethyl)pyridin-3-yl]piperazine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Methyl-4-[6-(trifluoromethyl)pyridin-3-yl]piperazine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
1-Methylpiperazine: Used in the synthesis of various pharmaceuticals.
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine: Another compound with a trifluoromethyl group, used in medicinal chemistry.
Pyrazinamide Derivatives: Used in anti-tubercular therapy.
Uniqueness: 1-Methyl-4-[6-(trifluoromethyl)pyridin-3-yl]piperazine is unique due to the presence of both a trifluoromethyl group and a piperazine ring, which confer distinct chemical and biological properties. The trifluoromethyl group enhances metabolic stability and bioavailability, making it a valuable scaffold in drug design .
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical structure and properties make it a compound of great interest for further research and development.
Properties
Molecular Formula |
C11H14F3N3 |
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Molecular Weight |
245.24 g/mol |
IUPAC Name |
1-methyl-4-[6-(trifluoromethyl)pyridin-3-yl]piperazine |
InChI |
InChI=1S/C11H14F3N3/c1-16-4-6-17(7-5-16)9-2-3-10(15-8-9)11(12,13)14/h2-3,8H,4-7H2,1H3 |
InChI Key |
JWPUOBIJBCEQME-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CN=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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